3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Description
The compound contains a pyrido[2,3-d]pyrimidine-2,4-dione group, which is a type of pyrimidine, a class of organic compounds with a wide range of biological activities . It also contains a 3,4-dimethoxyphenyl group, which is a type of phenyl group substituted with two methoxy groups. Phenyl groups are common in many organic compounds and can contribute to various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[2,3-d]pyrimidine-2,4-dione ring, along with the attached 3,4-dimethoxyphenyl and fluorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrimidine ring might contribute to its aromaticity and stability, while the methoxy and fluoro substituents might influence its polarity and reactivity .Mechanism of Action
Future Directions
The future research directions for this compound would depend on its biological activity and potential applications. If it exhibits promising biological activities, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in more detail .
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-31-20-9-8-16(14-21(20)32-2)10-12-27-23(29)19-7-4-11-26-22(19)28(24(27)30)15-17-5-3-6-18(25)13-17/h3-9,11,13-14H,10,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLKQBOOWSMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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